molecular formula C21H30BrNO B12885332 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol CAS No. 60877-72-7

5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

Cat. No.: B12885332
CAS No.: 60877-72-7
M. Wt: 392.4 g/mol
InChI Key: CXJPTJGARWUBBK-UHFFFAOYSA-N
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Description

5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a synthetic organic compound with the molecular formula C21H30BrNO It is a derivative of quinolin-8-ol, featuring a bromine atom at the 5th position and a 5,5,7,7-tetramethyloctan-3-yl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinolin-8-ol as the starting material.

    Bromination: The bromination of quinolin-8-ol at the 5th position is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The introduction of the 5,5,7,7-tetramethyloctan-3-yl group at the 7th position is carried out through an alkylation reaction. This step involves the use of a suitable alkylating agent, such as 5,5,7,7-tetramethyloctan-3-yl chloride, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination using industrial-grade bromine or NBS.

    Efficient Alkylation: High-efficiency alkylation with optimized reaction conditions to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of quinolin-8-one derivatives.

    Reduction: Formation of 5-bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-amine.

    Substitution: Formation of 5-amino-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol or 5-thio-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol.

Scientific Research Applications

5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence cellular pathways related to oxidative stress, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
  • 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-amine

Uniqueness

5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

60877-72-7

Molecular Formula

C21H30BrNO

Molecular Weight

392.4 g/mol

IUPAC Name

5-bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

InChI

InChI=1S/C21H30BrNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h8-11,14,24H,7,12-13H2,1-6H3

InChI Key

CXJPTJGARWUBBK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC=NC2=C1O)Br

Origin of Product

United States

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